molecular formula C24H46N2O5 B558069 Boc-ser(tbu)-oh dcha CAS No. 18942-50-2

Boc-ser(tbu)-oh dcha

Cat. No. B558069
CAS RN: 18942-50-2
M. Wt: 442.6 g/mol
InChI Key: AIEUUHIXSUNTGV-QRPNPIFTSA-N
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Description

Boc-Ser(tBu)-OH.DCHA, also known as N-α-t.-Boc-O-t.-butyl-L-serine, is a derivative used in peptide synthesis . It is supplied as a DCHA salt since the free acid is not crystalline . The product has a molar mass of 442.63 g/mol .


Molecular Structure Analysis

The molecular formula of Boc-Ser(tBu)-OH.DCHA is C24H46N2O5 . The InChI key is AIEUUHIXSUNTGV-QRPNPIFTSA-N .


Physical And Chemical Properties Analysis

Boc-Ser(tBu)-OH.DCHA is a powder . It has a molar mass of 442.60 g/mol . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

  • Manufacturing Hydrophobic Peptides : This compound has been utilized in the manufacturing of hydrophobic peptides, which are commonly used in cancer vaccinations. Its application in large-scale production and purification processes for clinical trials is noted, especially for challenging peptides (Shakoori & Gangakhedkar, 2014).

  • Liquid-Phase Synthesis : The compound plays a role in the liquid-phase synthesis of peptides, demonstrating its utility in the synthesis of specific sequences with applications in various biochemical studies (Nguyen et al., 1985).

  • Microtribological Studies : It has been involved in the synthesis of organic/inorganic hybrid materials, specifically in the creation of nanosized silica gel hybrids. These hybrids are used for reducing friction in microtribological studies, which can have applications in material science and engineering (Kaminski et al., 2006).

  • Solid Phase Peptide Synthesis : The compound is used in the solid phase synthesis of peptides, where its properties aid in the efficient synthesis of complex peptide chains. This process is critical in the development of pharmaceuticals and research into protein functions (Reid & Simpson, 1992).

  • Racemization Studies in Peptide Synthesis : It's also significant in studies related to racemization during peptide synthesis, which is a crucial factor in maintaining the integrity and functionality of synthesized peptides (Fenza et al., 1998).

  • Synthesis of Antioxidants : This compound has been used in the synthesis of novel peptide derivatives with potential antioxidant properties, indicating its applicability in therapeutic contexts (Manikandan et al., 2002).

  • Phosphoserine Peptide Synthesis : It's applied in the synthesis of phosphoserine peptides, which are relevant in studies of protein phosphorylation, a key process in cellular signaling (Shapiro et al., 1996).

Safety And Hazards

The safety data sheet (SDS) for Boc-Ser(tBu)-OH.DCHA can be found on the Merck website . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5.C12H23N/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,13,16)(H,14,15);11-13H,1-10H2/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEUUHIXSUNTGV-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509808
Record name N-(tert-Butoxycarbonyl)-O-tert-butyl-L-serine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-ser(tbu)-oh dcha

CAS RN

18942-50-2
Record name L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(1,1-dimethylethyl)-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18942-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-O-tert-butyl-L-serine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(1,1-dimethylethyl)-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Tanaka, K Suzuki, T Tanaka - The Journal of peptide …, 1998 - Wiley Online Library
Short collagenous peptides cross‐linked at their amino and carboxy termini with Lys‐Lys‐dimer template(s) were synthesized, and the effect of the cross‐linking on their stabilities was …
Number of citations: 38 onlinelibrary.wiley.com
F Ishikawa, G Tanabe - Non-Ribosomal Peptide Biosynthesis and …, 2023 - Springer
Many amino acid-containing natural products are biosynthesized by large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPSs). Adenylation (A) domains in …
Number of citations: 3 link.springer.com
L Chen - 2015 - studentsrepo.um.edu.my
Sulfonamides antibiotics (SAs) are the oldest and among the most widely used antibacterial agent in the world. Due to its low cost and their relative efficacy in controlling some common …
Number of citations: 1 studentsrepo.um.edu.my

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